![molecular formula C25H23NO4 B2905387 N-Fmoc-N-benzyl-D-alanine CAS No. 2137135-65-8](/img/structure/B2905387.png)
N-Fmoc-N-benzyl-D-alanine
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Overview
Description
N-Fmoc-N-benzyl-D-alanine is a compound that falls under the category of Fmoc-protected amino acids . Fmoc stands for fluorenylmethyloxycarbonyl, a type of protecting group used in peptide synthesis. The Fmoc group is stable towards most nucleophiles and bases . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis
The linear formula of N-Fmoc-N-benzyl-D-alanine is C25H23NO4 . The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving N-Fmoc-N-benzyl-D-alanine are typically associated with peptide synthesis. The Fmoc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications
- Application : N-Fmoc-N-benzyl-D-alanine serves as a coupling agent in peptide synthesis. Its stability at room temperature and in aqueous conditions makes it valuable for constructing peptide chains .
- Application : N-Fmoc-N-benzyl-D-alanine can be used as a precursor for synthesizing 9-fluorenone derivatives. These derivatives find use in organic electronics, sensors, and optoelectronic devices .
Peptide Synthesis:
Organic Synthesis and Fluorenone Derivatives
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The Fluoren-9-ylmethoxy carbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed under basic conditions when no longer needed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment could significantly impact the compound’s function.
properties
IUPAC Name |
(2R)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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